molecular formula C5H6O2 B1295378 3-Hydroxycyclopent-2-en-1-one CAS No. 5870-62-2

3-Hydroxycyclopent-2-en-1-one

Cat. No. B1295378
CAS RN: 5870-62-2
M. Wt: 98.1 g/mol
InChI Key: GGWUYXFIBJPQCE-UHFFFAOYSA-N
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Description

3-Hydroxycyclopent-2-en-1-one is a chemical compound that has been the subject of various research studies due to its potential as an intermediate in organic synthesis. The compound is characterized by a cyclopentenone ring with a hydroxyl group at the third position, which makes it a versatile building block for the construction of more complex molecules.

Synthesis Analysis

The synthesis of derivatives of 3-Hydroxycyclopent-2-en-1-one has been explored through different methodologies. For instance, the gold(I)-catalyzed isomerization of 3-hydroxylated enynes has been shown to produce alkylidene-cyclopentenes, cyclohexadienes, or alpha,beta-unsaturated aldehydes, which are related to the core structure of 3-Hydroxycyclopent-2-en-1-one . Additionally, stereodivergent synthesis routes have been developed to create enantioenriched 4-hydroxy-2-cyclopentenones, which are closely related to the compound . These methods involve steps such as Noyori reduction and ring-closing metathesis.

Molecular Structure Analysis

The molecular structure of 3-Hydroxycyclopent-2-en-1-one and its derivatives has been studied through various techniques. For example, the synthesis of 4-hydroxy-3H-cyclopent[a]azulen-3-one, a tricyclic π-conjugated system, demonstrated shifts in proton magnetic resonances, indicating the influence of the cyclopentadienone moiety on the molecule's electronic structure . Furthermore, the crystalline modifications of 2-hydroxycyclopent-2-enone have been characterized, revealing different hydrogen bonding patterns and orientations of the hydroxyl proton .

Chemical Reactions Analysis

The reactivity of 3-Hydroxycyclopent-2-en-1-one derivatives has been explored in various chemical reactions. For instance, the photochemical [2+2] cycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives have been studied, yielding functionalized bicyclo[3.2.0]heptanes . Additionally, the synthesis of 3-alkyl- and 3-alkenyl-5-hydroxycyclopent-2-enones from phenol demonstrates the versatility of these compounds in organic synthesis . The reaction of 2-hydroxy-3-methylcyclopent-2-enone with aromatic amines to form enamines further exemplifies the diverse reactivity of this class of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxycyclopent-2-en-1-one derivatives have been investigated in several studies. For example, the alternative synthesis of 2-hydroxy-3,5,5-trimethylcyclopent-2-en-1-one provided insights into the compound's behavior under anhydrous conditions and the influence of different reagents and reaction conditions . The terminally functionalized 2- and 3-alkyl-4-hydroxycyclopent-2-enones have been prepared, showcasing the ability to modify side-chain functionality and convert these compounds into important intermediates for prostanoid synthesis . These studies highlight the compound's stability and reactivity, which are crucial for its application in synthetic chemistry.

Scientific Research Applications

Field

Organic Chemistry

Application

3-Hydroxycyclopent-2-en-1-one is used in the synthesis of its derivatives .

Method

Aromatic aldehydes react with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol to give seven derivatives of 2-cyclopenten-1-one in one step .

Results

The method provides a simple and efficient way to synthesize derivatives of cyclopent-2-en-1-one .

Flavor Enhancer

Field

Food Chemistry

Application

3-Ethyl-2-hydroxy-2-cyclopenten-1-one, a derivative of 3-Hydroxycyclopent-2-en-1-one, is used as a flavor enhancer .

Method

This compound is often employed to impart a caramel flavor or coconut notes in food .

Results

The compound exhibits flavor-enhancing characteristics .

Anti-Inflammatory Agent

Field

Pharmaceutical Chemistry

Application

3-Hydroxycyclopent-2-en-1-one is used in the preparation of Bairui Granules, a traditional Chinese medicine used to treat inflammatory diseases .

Method

The crude ethanol extract of Thesium chinense Turcz., which contains 3-Hydroxycyclopent-2-en-1-one, is used to prepare Bairui Granules .

Results

Bairui Granules could alleviate lung inflammation by regulating inflammation-related proteins .

Hydrogenative Conversions

Field

Green Chemistry

Application

3-Hydroxycyclopent-2-en-1-one is used in the hydrogenative conversions of biobased platform molecules .

Method

The conversions of the biobased platform molecules 4-hydroxycyclopent-2-enone and cyclopentane-1,3-dione to their corresponding 1,3-diols are established using a pre-activated Knölker-type iron catalyst .

Results

The catalyst exhibits a high selectivity for ketone reduction, and does not induce dehydration .

Synthesis of Flavor Compounds

Field

Food Chemistry

Application

3-Hydroxycyclopent-2-en-1-one is used in the synthesis of flavor compounds .

Method

The compound is used in the synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one, a flavor compound .

Results

The synthesized compound imparts a unique flavor to food products .

Mass Spectrum Analysis

Field

Analytical Chemistry

Application

3-Hydroxycyclopent-2-en-1-one is used in mass spectrum analysis .

Method

The compound’s mass spectrum is analyzed using electron ionization .

Results

The analysis provides valuable data about the compound’s molecular weight and structure .

Catalyst in Hydrogenative Conversions

Field

Green Chemistry

Application

3-Hydroxycyclopent-2-en-1-one is used as a catalyst in the hydrogenative conversions of biobased platform molecules .

Method

The conversions of the biobased platform molecules 4-hydroxycyclopent-2-enone and cyclopentane-1,3-dione to their corresponding 1,3-diols are established using a pre-activated Knölker-type iron catalyst .

Results

The catalyst exhibits a high selectivity for ketone reduction, and does not induce dehydration .

Safety And Hazards

The safety data sheet for a related compound, 3-Ethyl-2-hydroxy-2-cyclopenten-1-one, indicates that it may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-hydroxycyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWUYXFIBJPQCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207402
Record name 2-Cyclopenten-1-one, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxycyclopent-2-en-1-one

CAS RN

5870-62-2
Record name 2-Cyclopenten-1-one, 3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopenten-1-one, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
G Li, P Cai, J Huo, C Shi - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
There are two molecules in the asymmetric unit of the title compound, C17H15ClO4, in which the dihedral angles between the five-membered rings are 57.3 (1) and 51.4 (1). An …
Number of citations: 9 scripts.iucr.org
J Liu, J Kaganjo, W Zhang, J Zeilstra‐Ryalls - Protein Science, 2018 - Wiley Online Library
… Certain ALA synthases also catalyze the cyclization of ALA-CoA to form 2-amino-3-hydroxycyclopent-2-en-1-one. Organisms with synthases that possess this second activity …
Number of citations: 6 onlinelibrary.wiley.com
MJ Nolte, PS Steyn, PL Wessels - Journal of the Chemical Society …, 1980 - pubs.rsc.org
… exists in deuteriochloroform predominantly as 2-formyl3-hydroxycyclopent-2-en- 1-one. I .r. and UV spectra of this compound and (10) are very similar,22 indicating that (10) also exists …
Number of citations: 121 pubs.rsc.org
JC Kaganjo - 2017 - rave.ohiolink.edu
… The essential metabolite 5-aminolevulinic acid (ALA) is a precursor in the production of tetrapyrroles and 2-amino-3-hydroxycyclopent-2-en-1-one (C5N unit), a substructure of C5N…
Number of citations: 4 rave.ohiolink.edu
Y Watanabe, H Morozumi, H Mutoh… - Angewandte …, 2023 - Wiley Online Library
… Compounds 6 and 7 were envisioned to be prepared from commercially available (+)Wieland-Miescher ketone (8) and 2-allyl-3-hydroxycyclopent-2en-1-one (9), respectively, through …
Number of citations: 1 onlinelibrary.wiley.com
OP Demchuk, OV Hryshchuk… - The Journal of …, 2020 - ACS Publications
The synthesis of 3-azabicyclo[3.2.0]heptyl boropinacolates and trifluoroborates via the [2 + 2] photocycloaddition of the corresponding alkenyl boronic derivatives and maleimides or …
Number of citations: 23 pubs.acs.org
NN Balaneva, OP Shestak, VL Novikov… - Russian Chemical …, 2021 - Springer
The reaction mechanisms of cyclic 1,3-diketones with trialkyl orthoformates and trimethyl orthoacetate in the absence of activators were theoretically and experimentally studied. The …
Number of citations: 2 link.springer.com
VG Melekhina, VS Mityanov… - European Journal of …, 2019 - Wiley Online Library
A simple and efficient method was developed for the synthesis of 11H‐benzo[a]carbazoles based on the photoinduced 6π‐electrocyclization of 2,3‐disubstituted indoles. Advantages of …
K Petříčková, S Pospíšil, M Kuzma, T Tylová… - …, 2014 - Wiley Online Library
… The third most distinguishing structural feature after the core unit and carbon chains is the so-called C 5 N unit represented by the 2-amino-3-hydroxycyclopent-2-en-1-one moiety, …
BM Stojanovski, GA Hunter, I Na, VN Uversky… - Molecular genetics and …, 2019 - Elsevier
… in Streptomyces nodosus and Streptomyces aizunensi can catalyze a second PLP-dependent reaction, the cyclization of ALA-CoA to produce 2-amino-3-hydroxycyclopent-2-en-1-one …
Number of citations: 22 www.sciencedirect.com

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